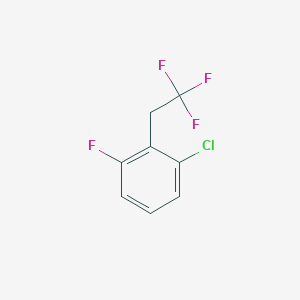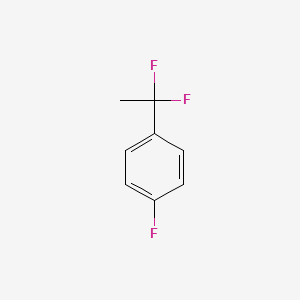
1-(1,1-Difluoroethyl)-4-fluorobenzene
Overview
Description
“1-(1,1-Difluoroethyl)-4-fluorobenzene” is a chemical compound. It is a derivative of benzene, where one hydrogen atom is replaced by a 1,1-difluoroethyl group and another hydrogen atom is replaced by a fluorine atom .
Molecular Structure Analysis
The molecular structure of “1-(1,1-Difluoroethyl)-4-fluorobenzene” can be inferred from its name. It likely consists of a benzene ring with a fluorine atom and a 1,1-difluoroethyl group attached to it .Scientific Research Applications
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary : 1,1-Difluoroethylated aromatics, such as 1-(1,1-Difluoroethyl)-4-nitrobenzene, are of great importance in medicinal chemistry and related fields . They are viewed as ideal 1,1-difluoroethylating reagents .
- Methods : The direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using these compounds has not been successfully accomplished .
- Results : The introduction of fluorine atoms into organic molecules often results in dramatic changes in physical, chemical, and biological properties .
Application in Synthesis of (1,1-Difluoroethyl)arenes
- Field : Organic Chemistry
- Summary : 1,1-Difluoroethyl chloride is used as a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids .
- Methods : This process involves a nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with 1,1-Difluoroethyl chloride for the synthesis of (1,1-difluoroethyl)arenes .
- Results : The synthesis of such compounds is generally accomplished by two strategies: transformation of a functional group to a difluoromethylene (CF2) group or a CF2CH3 moiety, and the direct introduction of a CF2CH3 moiety onto aromatic rings .
properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVCCMQGYLSSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439436.png)
![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)
![3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439439.png)
![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)
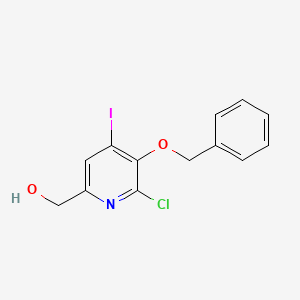
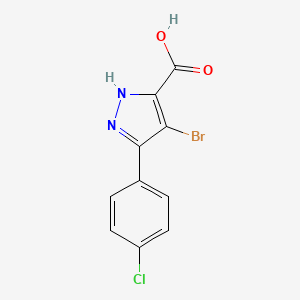
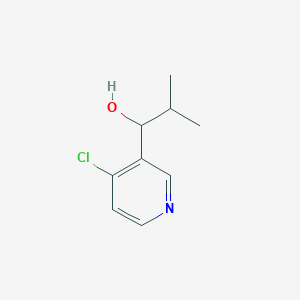
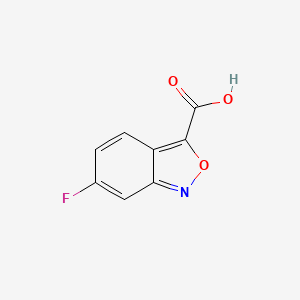
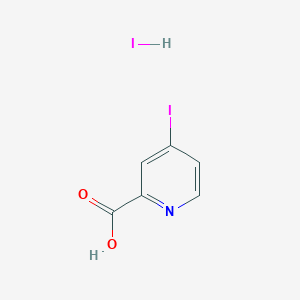
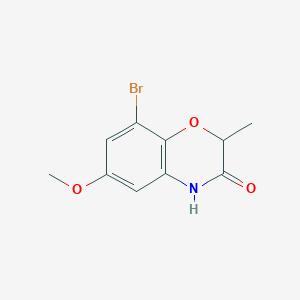

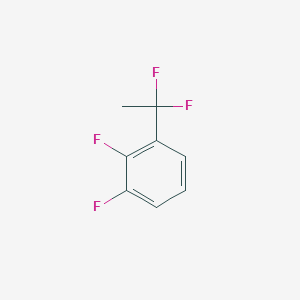
![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)
